Cas no 99275-47-5 (tert-Butyl 5-methoxy-1H-indole-1-carboxylate)

Technical Introduction: tert-Butyl 5-methoxy-1H-indole-1-carboxylate is a protected indole derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, while the 5-methoxy substitution enhances reactivity in electrophilic aromatic substitution reactions. This compound serves as a versatile intermediate for constructing complex indole-based scaffolds, particularly in the development of bioactive molecules and heterocyclic compounds. Its crystalline solid form ensures ease of handling and storage. The Boc-protected indole moiety allows selective deprotection under acidic conditions, enabling further functionalization. Suitable for Suzuki coupling, alkylation, and other transformations, it is valued for its synthetic flexibility and consistent performance in multi-step syntheses.
tert-Butyl 5-methoxy-1H-indole-1-carboxylate structure
99275-47-5 structure
Product Name:tert-Butyl 5-methoxy-1H-indole-1-carboxylate
CAS No:99275-47-5
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD08272248
CID:803728
PubChem ID:24885580
Update Time:2025-05-24

tert-Butyl 5-methoxy-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
    • 1-BOC-5-methoxyindole
    • 1H-Indole-1-carboxylicacid, 5-methoxy-, 1,1-dimethylethyl ester
    • N-Boc-5-Methoxyindole
    • tert-butyl 5-methoxyindole-1-carboxylate
    • 5-Methoxyindole-1-carboxylic acid tert-butyl ester
    • 99275-47-5
    • tert-butyl5-methoxy-1H-indole-1-carboxylate
    • N-Boc-5-methoxyindole, 97%
    • A12968
    • FT-0642394
    • 1H-Indole-1-carboxylic acid, 5-methoxy-, 1,1-dimethylethyl ester
    • SCHEMBL2266733
    • MFCD08272248
    • AM1238
    • AC-23421
    • 5-Methoxy-indole-1-carboxylic acid tert-butyl ester
    • CS-0187679
    • 5-Methoxy-1H-indole, N-BOC protected
    • BS-22422
    • SY104182
    • 1-Boc-5-methoxy-1H-indole
    • DTXSID00474161
    • LPSLGTZFBDZNEK-UHFFFAOYSA-N
    • AKOS005135852
    • ZDA27547
    • DB-057771
    • MDL: MFCD08272248
    • Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
    • InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N
    • SMILES: O(C(N1C=CC2C=C(C=CC1=2)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 247.12100
  • Monoisotopic Mass: 247.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.1
  • Melting Point: 75-79 °C
  • Boiling Point: 357.3°Cat760mmHg
  • Flash Point: 169.9°C
  • Refractive Index: 1.532
  • PSA: 40.46000
  • LogP: 3.43310

tert-Butyl 5-methoxy-1H-indole-1-carboxylate Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H319
  • Warning Statement: P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi Xn
  • Risk Phrases:R22
  • Storage Condition:Keep cold

tert-Butyl 5-methoxy-1H-indole-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-Butyl 5-methoxy-1H-indole-1-carboxylate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:99275-47-5)tert-Butyl 5-methoxy-1H-indole-1-carboxylate
Order Number:LE7664
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:99275-47-5)tert-Butyl 5-methoxy-1H-indole-1-carboxylate
Order Number:A845988
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):194.0
Email:sales@amadischem.com

Additional information on tert-Butyl 5-methoxy-1H-indole-1-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 5-methoxy-1H-indole-1-carboxylate (CAS: 99275-47-5)

In recent years, tert-Butyl 5-methoxy-1H-indole-1-carboxylate (CAS: 99275-47-5) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. This compound, characterized by its indole scaffold and tert-butyl carboxylate group, has garnered significant attention due to its versatility in constructing complex molecular architectures. The latest research highlights its role in the development of novel therapeutics targeting various diseases, including cancer, neurological disorders, and infectious diseases.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of tert-Butyl 5-methoxy-1H-indole-1-carboxylate as a precursor in the synthesis of indole-based kinase inhibitors. The research team employed a multi-step synthetic route, starting from commercially available 5-methoxyindole, to achieve high yields of the target compound. The study emphasized the compound's stability under various reaction conditions, making it an ideal candidate for further functionalization. Notably, the tert-butyl group was found to enhance the solubility of subsequent derivatives, a critical factor in drug development.

Another significant advancement was reported in Organic Letters (2024), where researchers utilized tert-Butyl 5-methoxy-1H-indole-1-carboxylate to develop a series of indole-3-carboxamide derivatives with potent anti-inflammatory properties. The study employed a palladium-catalyzed coupling reaction to introduce diverse substituents at the indole's 3-position, resulting in compounds with improved pharmacokinetic profiles. The researchers highlighted the compound's role in facilitating the introduction of sterically demanding groups, which contributed to the enhanced bioactivity of the final products.

In the context of neurodegenerative diseases, a recent publication in ACS Chemical Neuroscience (2023) explored the use of tert-Butyl 5-methoxy-1H-indole-1-carboxylate as a building block for serotonin receptor modulators. The study demonstrated that the methoxy group at the 5-position of the indole ring played a crucial role in receptor binding affinity, while the tert-butyl carboxylate group improved blood-brain barrier penetration. These findings underscore the compound's potential in designing central nervous system (CNS)-targeted therapeutics.

From a synthetic chemistry perspective, a breakthrough was achieved in Green Chemistry (2024), where researchers developed an eco-friendly method for the large-scale production of tert-Butyl 5-methoxy-1H-indole-1-carboxylate. The team employed biocatalysis using engineered enzymes, significantly reducing the environmental impact compared to traditional chemical synthesis. This advancement addresses the growing demand for sustainable pharmaceutical manufacturing processes while maintaining high purity and yield of the target compound.

Looking ahead, the versatility of tert-Butyl 5-methoxy-1H-indole-1-carboxylate continues to inspire innovation in drug discovery. Its unique structural features make it an invaluable tool for medicinal chemists seeking to explore new chemical space and develop next-generation therapeutics. As research progresses, we anticipate further discoveries that will expand the applications of this compound in addressing unmet medical needs.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:99275-47-5)tert-Butyl 5-methoxy-1H-indole-1-carboxylate
LE7664
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:99275-47-5)tert-Butyl 5-methoxy-1H-indole-1-carboxylate
A845988
Purity:99%
Quantity:25g
Price ($):194.0
Email